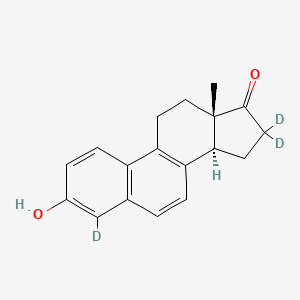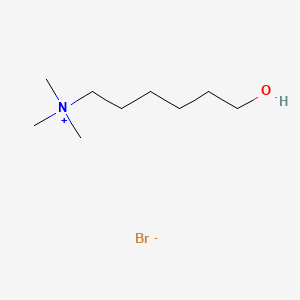
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a chemical compound with the molecular formula C9H22BrNO and a molecular weight of 240.18 g/mol . It is a quaternary ammonium compound that is often used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide typically involves the reaction of 6-hydroxyhexylamine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Typical nucleophiles used include halides, hydroxides, and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is widely used in scientific research due to its unique properties:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a biochemical reagent in the study of cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: It is used in the formulation of cleaning agents and disinfectants
Mechanism of Action
The mechanism of action of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylhexylammonium Bromide
- Hexyltrimethylammonium Bromide
- N,N,N-Trimethyl-1-hexanaminium Bromide
Uniqueness
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to its analogs. This makes it more versatile in various chemical and biological applications .
Properties
IUPAC Name |
6-hydroxyhexyl(trimethyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO.BrH/c1-10(2,3)8-6-4-5-7-9-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAMSNMGAEXCX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
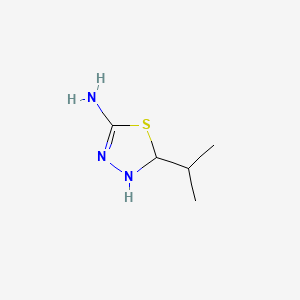
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
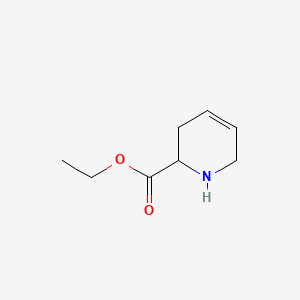
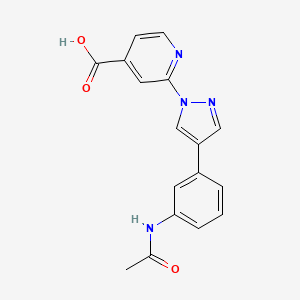

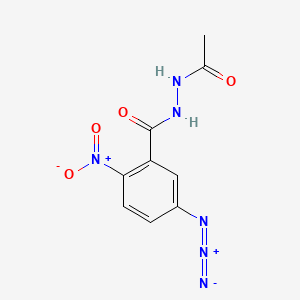
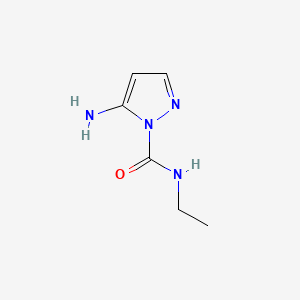
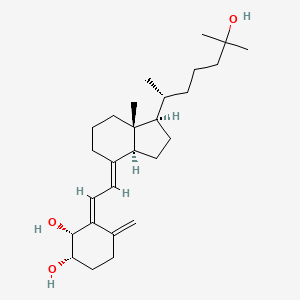
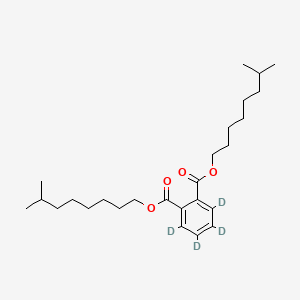
![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)
